molecular formula C23H19FN2O3S B11040891 (5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11040891
M. Wt: 422.5 g/mol
InChI Key: ONZRFRGGFJSDDC-VLGSPTGOSA-N
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Description

The compound (5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorinated quinoline moiety and a thiazolidine-dione ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the thiazolidine-dione ring. Key reagents used in these steps include fluorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated quinoline derivatives and thiazolidine-dione rings in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its unique structure may offer advantages in targeting specific biological pathways, leading to the development of new treatments for various diseases.

Industry

In the industrial sector, the compound’s properties are leveraged for applications such as material science and chemical manufacturing. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a fluorinated quinoline moiety with a thiazolidine-dione ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H19FN2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

(5Z)-5-(6-fluoro-9,11,11-trimethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H19FN2O3S/c1-22(2)11-23(3,12-7-5-4-6-8-12)15-10-13(24)9-14-16(20(28)26(22)17(14)15)18-19(27)25-21(29)30-18/h4-10H,11H2,1-3H3,(H,25,27,29)/b18-16-

InChI Key

ONZRFRGGFJSDDC-VLGSPTGOSA-N

Isomeric SMILES

CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=O)NC(=O)S4)F)(C)C5=CC=CC=C5)C

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=O)NC(=O)S4)F)(C)C5=CC=CC=C5)C

Origin of Product

United States

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